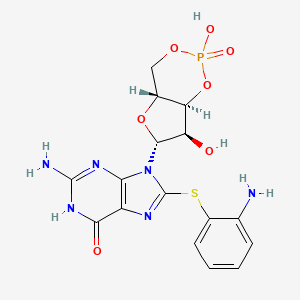

8-APT-cGMP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C16H17N6O7PS |

|---|---|

Poids moléculaire |

468.4 g/mol |

Nom IUPAC |

9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-(2-aminophenyl)sulfanyl-1H-purin-6-one |

InChI |

InChI=1S/C16H17N6O7PS/c17-6-3-1-2-4-8(6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-7(28-14)5-27-30(25,26)29-11/h1-4,7,10-11,14,23H,5,17H2,(H,25,26)(H3,18,20,21,24)/t7-,10-,11-,14-/m1/s1 |

Clé InChI |

GCSQHBMPLUMDCO-FRJWGUMJSA-N |

SMILES isomérique |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=CC=C5N)O)OP(=O)(O1)O |

SMILES canonique |

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=CC=C5N)O)OP(=O)(O1)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 8-APT-cGMP: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-APT-cGMP, with the full chemical name 8-(2-Aminophenylthio)guanosine-3',5'-monophosphate, is a potent and selective cell-permeable analog of cyclic guanosine monophosphate (cGMP). It serves as a valuable tool in signal transduction research, primarily by activating cGMP-dependent protein kinase (PKG). This technical guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of this compound. Detailed experimental protocols and key quantitative data are presented to facilitate its effective use in a research and drug development setting.

Chemical Structure and Properties

This compound is a derivative of cGMP, modified at the 8-position of the guanine ring with an aminophenylthio group. This modification enhances its lipophilicity, leading to increased membrane permeability compared to the parent molecule, cGMP, and other analogs like 8-bromo-cGMP.

Full Chemical Name: 8-(2-Aminophenylthio)guanosine-3',5'-monophosphate[1][2]

IUPAC Name: 2-Amino-9-((4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxido-4,4a,6,7,7a,8-hexahydro-2H-furo[3,2-d][3][4][5]dioxaphosphinin-6-yl)-8-((2-aminophenyl)thio)-1H-purin-6(9H)-one

CAS Number: 115974-70-4

Physicochemical Properties

The aminophenylthio substitution at the 8-position confers several advantageous chemical properties to this compound for experimental use.

| Property | Value/Description | Source |

| Molecular Formula | C₁₆H₁₇N₆O₇PS | Vendor Data |

| Molecular Weight | 468.38 g/mol | Vendor Data |

| Solubility | Readily soluble in water and aqueous buffers. | Vendor Data |

| Stability | The modification at the 8-position with a bulky group makes it resistant to hydrolysis by many phosphodiesterases (PDEs), leading to increased metabolic stability in cellular systems. For long-term storage, it is recommended to be kept in a freezer, preferably in a lyophilized form. | Vendor Data |

| Appearance | Typically supplied as a lyophilized or crystallized sodium salt. | Vendor Data |

Mechanism of Action and Signaling Pathway

This compound functions as a second messenger analog that primarily targets and activates cGMP-dependent protein kinase (PKG). The nitric oxide (NO)/cGMP signaling pathway is a crucial regulatory system in many physiological processes, and this compound is a powerful tool to investigate this pathway.

The NO/cGMP/PKG Signaling Pathway

The canonical NO/cGMP signaling cascade begins with the synthesis of nitric oxide by nitric oxide synthases (NOS). NO, a diffusible gas, activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated intracellular cGMP levels lead to the activation of its downstream effectors, most notably PKG. Activated PKG then phosphorylates a variety of substrate proteins on serine and threonine residues, leading to a cascade of events that regulate diverse cellular functions such as smooth muscle relaxation, platelet aggregation, and neuronal plasticity.

Isozyme Selectivity

A key feature of this compound is its selectivity for different isozymes of PKG. It has been reported to be a highly selective activator for the PKG Iα isoform over the PKG Iβ isoform, with a selectivity ratio of approximately 200-fold. This makes it a particularly useful tool for dissecting the specific roles of these two closely related kinase isoforms in cellular processes.

Quantitative Data

| Parameter | Compound | Value | Target | Source |

| Activation Constant (Kₐ) | 8-(2-Carboxymethylthio)-cGMP | ~80 nM | cGMP-dependent protein kinase | |

| Dissociation Constant (Kd) | 8-(2-Carboxymethylthio)-cGMP | 4.1 nM (Site 1, 4°C) | cGMP-dependent protein kinase | |

| Dissociation Constant (Kd) | 8-(2-Carboxymethylthio)-cGMP | 5.9 µM (Site 2, 4°C) | cGMP-dependent protein kinase |

Experimental Protocols

The following are generalized protocols for assays commonly used to study the effects of cGMP analogs like this compound. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Protein Kinase G Activation Assay

This assay measures the ability of this compound to directly activate purified PKG.

Objective: To determine the concentration-dependent activation of PKG by this compound.

Materials:

-

Recombinant purified PKG Iα or Iβ

-

This compound stock solution

-

Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

-

Fluorescent or radiolabeled peptide substrate for PKG (e.g., a kemptide analog)

-

ATP

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega) or method for detecting phosphorylated substrate (e.g., P81 phosphocellulose paper for radiolabeled assays)

Procedure:

-

Prepare a serial dilution of this compound in the kinase assay buffer.

-

In a multi-well plate, add the PKG enzyme to the assay buffer.

-

Add the different concentrations of this compound or a vehicle control to the wells.

-

Initiate the kinase reaction by adding the peptide substrate and ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a kinase inhibitor or a stop solution).

-

Detect the amount of phosphorylated substrate using an appropriate method.

-

Plot the kinase activity against the concentration of this compound and determine the EC50 value.

Cell-Based cGMP Signaling Assay

This assay measures the effect of this compound on downstream signaling events in intact cells.

Objective: To assess the ability of this compound to induce phosphorylation of a known PKG substrate (e.g., VASP) in a cellular context.

Materials:

-

Cultured cells expressing PKG (e.g., platelets, smooth muscle cells, or a transfected cell line)

-

This compound stock solution

-

Cell culture medium

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: primary antibody against the phosphorylated form of a PKG substrate (e.g., anti-phospho-VASP), and a corresponding secondary antibody.

-

Western blotting reagents and equipment.

Procedure:

-

Plate cells and grow to the desired confluency.

-

Treat the cells with various concentrations of this compound or a vehicle control for a specific time course (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and Western blotting using the phospho-specific antibody.

-

Detect the signal and quantify the band intensities to determine the concentration-dependent effect of this compound on substrate phosphorylation.

Applications in Research and Drug Development

This compound is a valuable pharmacological tool for:

-

Investigating the physiological roles of PKG Iα and Iβ: Its isozyme selectivity allows for the specific interrogation of the functions of each isoform.

-

Validating PKG as a therapeutic target: By mimicking the effects of PKG activation, this compound can be used to explore the potential therapeutic benefits of targeting this pathway in various disease models.

-

Screening for PKG inhibitors: It can be used as a potent activator in high-throughput screening assays designed to identify novel inhibitors of PKG.

-

Studying downstream signaling events: Its cell permeability and metabolic stability make it ideal for studying the long-term effects of sustained PKG activation in cellular systems.

Conclusion

This compound is a specialized cGMP analog with enhanced properties that make it a superior tool for studying cGMP/PKG signaling compared to the endogenous ligand. Its cell permeability, metabolic stability, and particularly its selectivity for PKG Iα provide researchers with a powerful means to investigate the intricate roles of this signaling pathway in health and disease. The information and protocols provided in this guide are intended to support the effective application of this compound in advancing our understanding of cGMP-mediated cellular regulation and in the development of novel therapeutics.

References

- 1. Search results for: '8 br cgmp' BIOLOG Life Science Institute [biolog.de]

- 2. Search results for: '8 br cgmp' BIOLOG Life Science Institute [biolog.de]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. A cell-based cGMP assay useful for ultra-high-throughput screening and identification of modulators of the nitric oxide/cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of 8-APT-cGMP

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic guanosine monophosphate (cGMP) is a ubiquitous second messenger that plays a critical role in a myriad of physiological processes. The modulation of cGMP signaling pathways through the development of synthetic analogs has emerged as a promising therapeutic strategy for various disorders. This technical guide provides a comprehensive overview of 8-APT-cGMP, an 8-substituted cGMP analog. This document details its discovery, a step-by-step synthesis protocol, and its mechanism of action based on data from closely related compounds. Furthermore, it includes detailed experimental protocols for key biological assays and presents quantitative data for analogous compounds to facilitate comparative analysis. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Discovery and Rationale

The discovery of 8-substituted cGMP analogs stems from the pursuit of more potent and selective modulators of cGMP-mediated signaling pathways compared to the endogenous ligand, cGMP. Early research identified the C8 position of the guanine ring as a key site for chemical modification that could significantly alter the analog's affinity and efficacy for its primary effectors: cGMP-dependent protein kinases (PKG) and cyclic nucleotide-gated (CNG) channels, as well as its susceptibility to degradation by phosphodiesterases (PDEs).

The introduction of a thioether linkage at the 8-position, particularly with an aromatic substituent, was found to enhance the lipophilicity and cell permeability of cGMP analogs. The "APT" in this compound refers to an aminophenylthio group, suggesting a rationale for its design aimed at exploring structure-activity relationships related to the introduction of a functional amino group on the phenyl ring. This modification could potentially influence binding affinity through additional hydrogen bonding interactions within the cGMP binding pocket of target proteins. While specific discovery literature for this compound is not extensively published, its conceptualization is a logical progression in the field of 8-substituted cGMP analog development.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process, beginning with the bromination of cGMP, followed by a nucleophilic substitution reaction with a protected aminothiophenol.

Step 1: Synthesis of 8-Bromo-cGMP

Reaction: Guanosine 3',5'-cyclic monophosphate (cGMP) is brominated at the C8 position of the guanine ring using bromine in an appropriate solvent.

Experimental Protocol:

-

Dissolution: Dissolve cGMP (1 equivalent) in a suitable buffer, such as 0.5 M sodium acetate buffer (pH 5.0).

-

Bromination: To the stirred solution, add a solution of bromine (Br₂) (typically 3-5 equivalents) in the same buffer dropwise at room temperature. The reaction mixture will turn yellow-orange.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching: Quench the excess bromine by adding a saturated solution of sodium thiosulfate until the color disappears.

-

Purification: The crude 8-bromo-cGMP can be purified by precipitation or by column chromatography on a suitable resin (e.g., DEAE-Sephadex). The product is typically isolated as a sodium salt.

-

Characterization: Confirm the identity and purity of 8-bromo-cGMP using ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Synthesis of this compound

Reaction: 8-Bromo-cGMP undergoes a nucleophilic aromatic substitution reaction with 4-aminothiophenol. The amino group of 4-aminothiophenol is typically protected, for example, as an N-acetyl derivative, to prevent side reactions. The protecting group is subsequently removed.

Experimental Protocol:

-

Preparation of the Thiol Reagent: Prepare a solution of N-acetyl-4-aminothiophenol (1.5-2 equivalents) in a suitable solvent such as a mixture of water and ethanol.

-

Reaction Setup: Dissolve 8-bromo-cGMP (1 equivalent) in an aqueous solution, and adjust the pH to basic (pH 8-9) with a suitable base like sodium bicarbonate.

-

Nucleophilic Substitution: Add the solution of the protected thiol to the 8-bromo-cGMP solution. Heat the reaction mixture at a moderately elevated temperature (e.g., 50-70 °C) and stir for several hours (monitor by HPLC).

-

Deprotection: Once the substitution reaction is complete, the N-acetyl protecting group can be removed under basic conditions (e.g., by treatment with aqueous ammonia or sodium hydroxide) or acidic conditions, depending on the stability of the product.

-

Purification: The crude this compound is purified by preparative HPLC on a C18 column using a gradient of a suitable buffer (e.g., triethylammonium acetate) and acetonitrile.

-

Lyophilization: The fractions containing the pure product are pooled and lyophilized to obtain this compound as a solid.

-

Characterization: Confirm the final product's identity and purity using ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.

Biological Activity and Mechanism of Action

The biological activity of this compound is inferred from the well-characterized effects of other 8-thio-substituted cGMP analogs, such as 8-pCPT-cGMP and 8-Br-cGMP. These analogs are known to be potent activators of cGMP-dependent protein kinase (PKG). The substitution at the 8-position generally enhances the analog's affinity for the cGMP binding sites on PKG, leading to its activation.

Activated PKG, a serine/threonine kinase, phosphorylates a wide range of downstream target proteins, leading to various cellular responses, including smooth muscle relaxation, inhibition of platelet aggregation, and modulation of gene expression.[1]

Furthermore, 8-substituted cGMP analogs can also interact with phosphodiesterases (PDEs), the enzymes responsible for cGMP degradation. Depending on the nature of the substituent, these analogs can act as inhibitors of certain PDE isoforms, thereby prolonging the intracellular lifetime of cGMP and amplifying its signaling effects.

Quantitative Data for Related 8-Substituted cGMP Analogs

| Compound | Target | Parameter | Value | Reference |

| 8-Br-cGMP | PKG Iα | Ka | ~0.1 µM | [2] |

| 8-pCPT-cGMP | PKG I | Ka | ~0.17 µM | [2] |

| 8-Br-cGMP | Tracheal Smooth Muscle Relaxation | EC50 | ~2.5 µM | |

| 8-pCPT-cGMP | Vasodilation | EC50 | ~1 µM |

Experimental Protocols for Biological Assays

Protein Kinase G (PKG) Activation Assay

This protocol describes a common method to determine the activation of PKG by cGMP analogs using a radioactive filter-binding assay.

Materials:

-

Purified recombinant PKG Iα

-

[γ-³²P]ATP

-

Peptide substrate (e.g., a short peptide containing the PKG phosphorylation consensus sequence)

-

This compound and other cGMP analogs

-

Assay buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)

-

Phosphocellulose paper filters

-

Phosphoric acid wash solution (75 mM)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare Assay Mix: In a microcentrifuge tube, prepare the assay mix containing the assay buffer, peptide substrate (e.g., 100 µM), and [γ-³²P]ATP (e.g., 100 µM, with a specific activity of ~200 cpm/pmol).

-

Prepare Kinase and Activator: In separate tubes, prepare serial dilutions of this compound. Add a constant amount of purified PKG Iα to each tube.

-

Initiate Reaction: Start the kinase reaction by adding the kinase/activator solution to the assay mix. The final reaction volume is typically 50 µL.

-

Incubation: Incubate the reaction tubes at 30°C for a specified time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction and Spot: Stop the reaction by spotting a portion of the reaction mixture (e.g., 25 µL) onto a phosphocellulose paper filter.

-

Wash Filters: Immediately place the filters in a beaker containing the phosphoric acid wash solution. Wash the filters three times for 5 minutes each with gentle stirring to remove unincorporated [γ-³²P]ATP.

-

Scintillation Counting: After the final wash, transfer the filters to scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of phosphate incorporated into the peptide substrate. Plot the kinase activity as a function of the this compound concentration and determine the activation constant (Ka) by fitting the data to a suitable dose-response curve.

Phosphodiesterase (PDE) Inhibition Assay

This protocol describes a common method to assess the inhibitory activity of this compound against a specific PDE isoform (e.g., PDE5) using a fluorescence polarization (FP)-based assay.

Materials:

-

Purified recombinant human PDE5A1

-

Fluorescein-labeled cGMP substrate (cGMP-FAM)

-

PDE assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

-

This compound and a known PDE5 inhibitor (e.g., sildenafil) as a positive control

-

384-well black microplate

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare Reagents: Prepare serial dilutions of this compound and the positive control inhibitor in the PDE assay buffer.

-

Assay Setup: To the wells of the 384-well plate, add the PDE assay buffer, the cGMP-FAM substrate (at a concentration below its Km), and the serially diluted this compound or control inhibitor.

-

Initiate Reaction: Start the reaction by adding the purified PDE5A1 enzyme to each well.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop Reaction and Read: Stop the reaction by adding a stop solution containing a phosphate-binding agent. This agent binds to the hydrolyzed 5'-GMP-FAM, preventing it from rotating freely and thus increasing its fluorescence polarization. Read the fluorescence polarization on a plate reader.

-

Data Analysis: The degree of inhibition is inversely proportional to the change in fluorescence polarization. Calculate the percent inhibition for each concentration of this compound. Plot the percent inhibition against the log concentration of the inhibitor and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the cGMP signaling pathway and a typical experimental workflow for the characterization of a novel cGMP analog like this compound.

Caption: The cGMP signaling pathway illustrating the synthesis, action, and degradation of cGMP, and the putative points of intervention for this compound.

References

8-APT-cGMP as a photoaffinity label for cGMP binding proteins

An In-depth Technical Guide to 8-Azido-cGMP as a Photoaffinity Label for cGMP Binding Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Azido-guanosine-3',5'-cyclic monophosphate (8-Azido-cGMP or 8-N₃-cGMP), a powerful photoaffinity label used to identify and characterize cGMP-binding proteins. This document covers the fundamental principles of photoaffinity labeling, the role of cGMP in cellular signaling, detailed experimental protocols, and methods for data analysis, serving as a critical resource for researchers in chemical biology, pharmacology, and drug discovery.

Photoaffinity labeling (PAL) is a robust technique for covalently linking a ligand to its biological target, such as a protein, through light-induced activation of a photoreactive group.[1] 8-Azido-cGMP is an analog of cGMP where an azido group (-N₃) is attached at the 8th position of the guanine ring. This modification is crucial for its function as a photoaffinity probe.

The process involves three key steps:

-

Specific Binding : The 8-Azido-cGMP probe is introduced into a biological system (e.g., cell lysate or intact cells) where it binds non-covalently to the cGMP-binding sites on target proteins due to its structural similarity to endogenous cGMP.[1][2]

-

Photoactivation : Upon irradiation with UV light (typically around 254 nm), the chemically stable azido group absorbs energy and is converted into a highly reactive nitrene intermediate, releasing nitrogen gas (N₂).[2][3]

-

Covalent Cross-linking : This short-lived, highly reactive nitrene intermediate rapidly forms a stable covalent bond with nearby amino acid residues within the protein's binding pocket.

This covalent "capture" allows for the isolation and identification of what would otherwise be transient, non-covalent protein-ligand interactions. The specificity of the labeling is confirmed by competition experiments, where an excess of native cGMP is added, which should prevent the covalent incorporation of the 8-Azido-cGMP probe.

The cGMP Signaling Pathway

Cyclic guanosine monophosphate (cGMP) is a critical second messenger involved in numerous physiological processes, including smooth muscle relaxation, platelet aggregation, neuronal communication, and phototransduction. Understanding this pathway is essential for contextualizing the application of 8-Azido-cGMP. The pathway is initiated by the synthesis of cGMP from guanosine triphosphate (GTP) by guanylate cyclases (GCs). The downstream effects of cGMP are mediated by its binding to and activation of three main types of effector proteins: cGMP-dependent protein kinases (PKGs), cyclic nucleotide-gated (CNG) ion channels, and cGMP-regulated phosphodiesterases (PDEs).

Quantitative Data for 8-Azido-cGMP

The utility of 8-Azido-cGMP as a photoaffinity label is supported by its ability to bind to and activate cGMP-dependent proteins with affinities comparable to the native ligand. This ensures that it accurately reports on physiologically relevant binding sites.

| Parameter | Target Protein | Value | Species | Reference |

| Activation Constant (Kₐ) | cGMP-dependent Protein Kinase | 1.1 x 10⁻⁷ M | Bovine (Lung) | |

| Half-Maximal Labeling | cGMP-dependent Protein Kinase | 2.2 x 10⁻⁷ M | Bovine (Lung) | |

| Binding Affinity Ratio (K𝘥 8-N₃-cGMP / K𝘥 cGMP) | cGMP-dependent Protein Kinase | 6 | Bovine (Lung) |

Experimental Protocols

A successful photoaffinity labeling experiment requires careful planning and optimization. The general workflow involves probe incubation, UV irradiation, target enrichment, and identification by mass spectrometry.

General Workflow for Photoaffinity Labeling

The diagram below outlines the typical steps involved in identifying a target protein using an 8-Azido-cGMP probe that incorporates a reporter tag (e.g., biotin for enrichment) or is radiolabeled.

Detailed Methodology for Photoaffinity Labeling

This protocol is a generalized procedure that should be optimized for each specific biological system and target protein.

Materials:

-

Biological sample: Purified protein, cell lysate, or tissue homogenate.

-

8-Azido-cGMP (often radiolabeled, e.g., 8-N₃-[³²P]cGMP, for detection).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EDTA).

-

Competitor: Non-labeled cGMP.

-

UV light source (handheld mineral lamp or a cross-linker, 254 nm).

-

SDS-PAGE reagents and equipment.

-

Detection system (phosphorimager for radiolabels, fluorescence scanner, or Western blot equipment).

Procedure:

-

Sample Preparation : Prepare the protein sample in the binding buffer. A typical reaction volume is 50-100 µL with a protein concentration of 0.1-1 mg/mL.

-

Incubation :

-

Add 8-Azido-cGMP to the sample to a final concentration determined by its Kₐ or K𝘥 (e.g., 0.1-10 µM).

-

For competition control, pre-incubate a parallel sample with a 100- to 1000-fold molar excess of cGMP for 15-30 minutes before adding the 8-Azido-cGMP probe.

-

Incubate all samples in the dark (or under a safelight) on ice or at room temperature for 30-60 minutes to allow for equilibrium binding.

-

-

UV Irradiation :

-

Place the samples in a microtiter plate or open microfuge tubes on ice.

-

Irradiate the samples with a UV lamp (254 nm) at a close distance (e.g., 1-5 cm) for 1-20 minutes. The optimal irradiation time must be determined empirically to maximize specific labeling while minimizing protein damage.

-

-

Quenching (Optional) : Add a quenching reagent like dithiothreitol (DTT) to a final concentration of 5-10 mM to scavenge any remaining reactive nitrene intermediates.

-

Analysis :

-

Add SDS-PAGE sample buffer to the reactions, boil for 5 minutes, and resolve the proteins on a polyacrylamide gel.

-

Visualize the labeled proteins. For radiolabeled probes, dry the gel and expose it to a phosphor screen or X-ray film (autoradiography). For tagged probes, proceed with Western blotting or in-gel fluorescence scanning.

-

The specific cGMP-binding protein will appear as a labeled band that is absent or significantly reduced in the competition control lane.

-

Protein Identification via Mass Spectrometry

For unambiguous identification of the labeled protein, mass spectrometry is the method of choice.

-

Sample Preparation : Run the photolabeled samples on an SDS-PAGE gel and visualize the proteins using a mass spectrometry-compatible stain (e.g., Coomassie blue or silver stain).

-

Band Excision : Carefully excise the protein band corresponding to the specific photolabeling signal. Also, excise the corresponding region from the negative control lane.

-

In-Gel Digestion : Destain the gel pieces and perform in-gel digestion with a protease, typically trypsin, overnight at 37 °C.

-

Peptide Extraction : Extract the resulting peptides from the gel matrix.

-

LC-MS/MS Analysis : Analyze the extracted peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Database Searching : Search the acquired MS/MS spectra against a protein database to identify the protein(s) present in the excised band. A successful identification is marked by a significantly higher protein score in the photolabeled sample compared to the control.

Logical Framework for Target Identification

The core logic of using 8-Azido-cGMP relies on its ability to act as a functional mimic of cGMP that can be permanently attached to its binding partners, thereby enabling their identification.

Conclusion

8-Azido-cGMP is an invaluable tool for probing the cGMP signal transduction pathway. Its ability to specifically and covalently label cGMP-binding proteins upon photoactivation has enabled the identification and characterization of key effectors like PKGs, PDEs, and CNG channels. By following the detailed protocols and logical frameworks outlined in this guide, researchers can effectively leverage this photoaffinity label to uncover novel cGMP targets, elucidate drug mechanisms, and advance our understanding of cGMP-mediated physiological and pathological processes. The combination of photoaffinity labeling with modern proteomic techniques continues to be a powerful strategy in both basic research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photoaffinity labeling of the adenosine cyclic 3',5'-monophosphate receptor protein of Escherichia coli with 8-azidoadenosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 8-Substituted cGMP Analogs in Elucidating cGMP Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role and application of 8-substituted guanosine 3',5'-cyclic monophosphate (cGMP) analogs in the study of cGMP signaling pathways. While direct detailed research on 8-(2-aminophenylthio)-cGMP (8-APT-cGMP) is limited, this guide will focus on well-characterized 8-substituted analogs, such as 8-Bromo-cGMP (8-Br-cGMP) and 8-(4-Chlorophenylthio)-cGMP (8-pCPT-cGMP), to provide a comprehensive understanding of their mechanism of action, experimental utility, and data interpretation. By examining these analogs, we can infer the likely properties and research applications of less-studied compounds like this compound.

Introduction to the cGMP Signaling Pathway

The cGMP signaling pathway is a crucial intracellular second messenger system that governs a wide array of physiological processes. These include smooth muscle relaxation and proliferation, platelet aggregation, neuronal function, and phototransduction.[1][2][3] The pathway is initiated by the synthesis of cGMP from guanosine triphosphate (GTP) by guanylyl cyclases (GCs). There are two major forms of GC: soluble GC (sGC), which is activated by nitric oxide (NO), and particulate GC (pGC), which is activated by natriuretic peptides.[4]

Once synthesized, cGMP exerts its effects by binding to and activating three primary downstream targets:

-

cGMP-dependent protein kinases (PKG) : Serine/threonine kinases that phosphorylate a multitude of protein substrates, leading to a cellular response.[5]

-

Cyclic nucleotide-gated (CNG) ion channels : Non-selective cation channels that are directly opened by the binding of cGMP, leading to changes in membrane potential and intracellular ion concentrations.

-

cGMP-regulated phosphodiesterases (PDEs) : Enzymes that hydrolyze cyclic nucleotides, thereby regulating the spatio-temporal dynamics of cGMP and cAMP signaling.

The complexity of this pathway necessitates the use of specific molecular tools to dissect the roles of its individual components. 8-substituted cGMP analogs have emerged as invaluable chemical probes for this purpose.

8-Substituted cGMP Analogs: Tools for Pathway Interrogation

Modifications at the C8 position of the guanine ring of cGMP have profound effects on the analog's properties, including its affinity for cGMP effectors, its cell permeability, and its resistance to hydrolysis by PDEs. These characteristics make them potent and selective tools for studying the cGMP signaling cascade.

Mechanism of Action

8-substituted cGMP analogs generally act as agonists of PKG and CNG channels. The substitution at the 8-position often locks the glycosidic bond in the syn conformation, which is the preferred conformation for binding to the cGMP-binding pockets of PKG. This contrasts with the anti conformation preferred by PDEs, rendering these analogs more resistant to degradation.

This compound , or 8-(2-aminophenylthio)guanosine-3',5'-cyclic monophosphate, is a commercially available cGMP analog with a thio-ether linkage at the 8-position. While specific research detailing its biological activity is scarce, based on the structure-activity relationships of other 8-thio-substituted cGMP analogs, it is predicted to be a cell-permeable activator of PKG. The lipophilicity of the phenylthio group likely enhances its ability to cross cell membranes.

Commonly Used 8-Substituted cGMP Analogs

-

8-Bromo-cGMP (8-Br-cGMP) : One of the most widely used cGMP analogs. It is a potent activator of PKG and is more resistant to hydrolysis by PDEs than cGMP. It is frequently used in cell-based assays to mimic the effects of elevated intracellular cGMP.

-

8-(4-Chlorophenylthio)-cGMP (8-pCPT-cGMP) : A highly potent and membrane-permeable activator of PKG. The p-chlorophenylthio group significantly increases its lipophilicity and resistance to PDEs, making it a powerful tool for both in vitro and in vivo studies.

Quantitative Data on 8-Substituted cGMP Analogs

The following table summarizes key quantitative data for well-characterized 8-substituted cGMP analogs, providing a basis for comparison and experimental design.

| Analog | Target | Assay | Value | Organism/System | Reference |

| 8-pCPT-cGMP | PKGII | EC50 | 1.8 µM | ||

| 8-pCPT-cGMP | Rod CNG Channels | EC50 | 0.63 µM | ||

| 8-pCPT-cGMP | Cone CNG Channels | EC50 | 0.08 µM | ||

| 8-Br-cGMP | Rod CNG Channels | Potency vs cGMP | ~7-fold higher | ||

| 8-pCPT-cGMP | Rod CNG Channels | Potency vs cGMP | ~58-fold higher | ||

| 8-pCPT-cGMP | Rod CNG Channels | Potency vs 8-Br-cGMP | 14-fold higher | ||

| 8-N3-cGMP | PKG | Ka | 1.1 x 10-7 M | Bovine Lung | |

| Rp-8-pCPT-cGMPS | PKG | Ki | 0.5 µM | Human Platelets |

Experimental Protocols

The use of 8-substituted cGMP analogs is central to a variety of experimental protocols aimed at understanding the cGMP signaling pathway. Below are detailed methodologies for key experiments.

PKG Activation Assay in Intact Cells

This protocol describes a general method to assess the effect of a cGMP analog on the phosphorylation of a known PKG substrate, such as Vasodilator-Stimulated Phosphoprotein (VASP), in cultured cells.

Materials:

-

Cultured cells (e.g., vascular smooth muscle cells)

-

8-substituted cGMP analog (e.g., 8-pCPT-cGMP)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody against phospho-VASP (Ser239)

-

Primary antibody against total VASP

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Seed cells in appropriate culture plates and grow to 80-90% confluency.

-

Starve cells in serum-free medium for 4-6 hours to reduce basal kinase activity.

-

Treat cells with varying concentrations of the 8-substituted cGMP analog for a specified time (e.g., 30 minutes).

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibody against phospho-VASP overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescence substrate.

-

Strip the membrane and re-probe with an antibody against total VASP for normalization.

Measurement of Smooth Muscle Relaxation

This protocol outlines an organ bath experiment to measure the effect of a cGMP analog on the contractility of isolated smooth muscle tissue, such as aortic rings.

Materials:

-

Isolated aortic rings

-

Organ bath system with force transducers

-

Krebs-Henseleit solution (oxygenated with 95% O2 / 5% CO2)

-

Vasoconstrictor (e.g., phenylephrine)

-

8-substituted cGMP analog (e.g., 8-Br-cGMP)

Procedure:

-

Mount aortic rings in the organ bath chambers filled with oxygenated Krebs-Henseleit solution at 37°C.

-

Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1-2 g.

-

Induce a stable contraction with a vasoconstrictor (e.g., phenylephrine).

-

Once a plateau in contraction is reached, add the 8-substituted cGMP analog in a cumulative concentration-dependent manner.

-

Record the changes in isometric tension after each addition.

-

Calculate the relaxation as a percentage of the pre-contracted tension.

Visualizing cGMP Signaling and Experimental Workflows

Graphviz diagrams are provided below to illustrate the cGMP signaling pathway and a typical experimental workflow.

Caption: The cGMP signaling pathway, illustrating the points of activation by NO and NPs, the synthesis of cGMP, and its downstream effects through PKG and CNG channels. This compound is shown as a predicted activator of PKG and CNG channels.

Caption: A typical experimental workflow for assessing PKG activation in cultured cells using an 8-substituted cGMP analog.

Conclusion

8-substituted cGMP analogs are indispensable tools for dissecting the multifaceted cGMP signaling pathway. While some analogs like 8-Br-cGMP and 8-pCPT-cGMP are well-characterized and widely used, the principles of their action provide a framework for understanding and utilizing newer or less-studied compounds such as this compound. By carefully selecting the appropriate analog and experimental system, researchers can continue to unravel the intricate roles of cGMP in health and disease, paving the way for novel therapeutic interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. Role of cGMP in relaxation of vascular and other smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 8-pCPT-cGMP BIOLOG Life Science Institute [biolog.de]

- 4. Cyclic nucleotide-gated channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cGMP-dependent protein kinase - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Binding Affinity of C8-Substituted cGMP Analogs for Cyclic Nucleotide-Gated (CNG) Channels

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The user's query specified "8-APT-cGMP". Extensive literature searches did not yield specific binding affinity data for a compound explicitly named this compound. However, the search results provided a wealth of information on a closely related and extensively studied C8-substituted analog, 8-(p-chlorophenylthio)-cGMP (8-pCPT-cGMP). This guide will focus on 8-pCPT-cGMP as a representative C8-substituted cGMP analog, which is a highly potent agonist for CNG channels. It is presumed that "APT" may have been a typographical error for "pCPT".

Cyclic nucleotide-gated (CNG) channels are crucial nonselective cation channels that play a pivotal role in sensory transduction pathways, particularly in vision and olfaction.[1][2][3][4] In retinal photoreceptors, these channels are gated by cyclic guanosine monophosphate (cGMP). The binding of cGMP to the cytoplasmic domain of the CNG channel induces a conformational change that opens the channel pore, leading to an influx of Na+ and Ca2+ ions.[5] This process is fundamental to the light-induced electrical response of photoreceptor cells.

The development of cGMP analogs has been instrumental in elucidating the structure-function relationship of the cGMP binding site on CNG channels and in creating tools for the selective modulation of these channels. Modifications at the C8 position of the guanine ring have been shown to significantly alter the potency and efficacy of these analogs. This guide provides a detailed overview of the binding affinity and functional effects of the potent C8-substituted cGMP analog, 8-pCPT-cGMP, on retinal rod and cone CNG channels.

Quantitative Data Presentation: Agonist Potency of cGMP Analogs on Retinal CNG Channels

The potency of cGMP analogs is typically quantified by their half-maximal effective concentration (EC50), which represents the concentration of the agonist that elicits 50% of the maximal response. The following tables summarize the EC50 values for cGMP and its C8-substituted analogs, 8-Br-cGMP and 8-pCPT-cGMP, on both rod and cone CNG channels.

Table 1: Potency of cGMP Analogs on Rod CNG Channels

| Compound | EC50 (µM) | Relative Potency (vs. cGMP) | Reference |

| cGMP | ~40 | 1x | |

| 8-Br-cGMP | ~5.7 | ~7x | |

| 8-pCPT-cGMP | 0.63 | ~63x |

Table 2: Potency of cGMP Analogs on Cone CNG Channels

| Compound | EC50 (µM) | Relative Potency (vs. cGMP) | Reference |

| cGMP | ~11 | 1x | |

| 8-Br-cGMP | ~0.6 | ~18x | |

| 8-pCPT-cGMP | 0.08 | ~138x |

These data highlight that substitutions at the C8 position of the guanine ring with a bromine (8-Br-cGMP) or a p-chlorophenylthio group (8-pCPT-cGMP) dramatically increase the potency of the ligand for both rod and cone CNG channels. Notably, 8-pCPT-cGMP is significantly more potent than cGMP and 8-Br-cGMP, demonstrating a remarkable increase in apparent binding affinity. Furthermore, 8-pCPT-cGMP exhibits a notable selectivity for cone CNG channels over rod channels, with an approximately 8-fold higher potency for the former.

Experimental Protocols

The primary experimental technique used to determine the potency of cGMP analogs on CNG channels is the patch-clamp technique , specifically in the inside-out configuration. This powerful electrophysiological method allows for the direct measurement of ion channel activity in a small patch of cell membrane.

Detailed Methodology for Patch-Clamp Recording of CNG Channel Activity:

-

Heterologous Expression of CNG Channels:

-

Messenger RNA (mRNA) encoding the subunits of either rod (CNGA1 and CNGB1a) or cone (CNGA3 and CNGB3) CNG channels are injected into Xenopus laevis oocytes.

-

The oocytes are then incubated for several days to allow for the expression and assembly of functional heterotetrameric CNG channels in the oocyte membrane.

-

-

Preparation of Inside-Out Patches:

-

The vitelline membrane of the oocyte is manually removed.

-

A heat-polished glass micropipette with a resistance of 1-3 MΩ is pressed against the oocyte membrane to form a high-resistance seal (a "giga-seal").

-

The pipette is then pulled away from the oocyte, excising a small patch of the membrane, with the intracellular side now facing the bath solution (the "inside-out" configuration).

-

-

Electrophysiological Recording:

-

The membrane patch is voltage-clamped at a specific holding potential (e.g., -35 mV or +100 mV).

-

A perfusion system is used to rapidly exchange the solution bathing the intracellular face of the membrane patch.

-

-

Data Acquisition and Analysis:

-

A baseline current is recorded in a ligand-free solution.

-

Solutions containing known concentrations of the cGMP analog are then perfused onto the patch, and the resulting current is recorded.

-

To determine the concentration-response relationship, a range of ligand concentrations are applied, and the steady-state current at each concentration is measured.

-

The recorded currents are normalized to the maximal current elicited by a saturating concentration of cGMP.

-

The normalized data are then plotted against the ligand concentration and fitted with the Hill equation to determine the EC50 and the Hill coefficient (H), which provides an indication of the cooperativity of ligand binding.

-

Mandatory Visualizations

Caption: The phototransduction cascade in retinal photoreceptors.

Caption: Workflow for determining CNG channel agonist potency.

References

- 1. Similar Binding Modes of cGMP Analogues Limit Selectivity in Modulating Retinal CNG Channels via the Cyclic Nucleotide-Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclic nucleotide–gated ion channel - Wikipedia [en.wikipedia.org]

- 3. Cyclic nucleotide-regulated channels (CNG) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Cyclic nucleotide-gated channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Pharmacology of Cyclic Nucleotide-Gated Channels: Emerging from the Darkness - PMC [pmc.ncbi.nlm.nih.gov]

The Modulatory Effects of 8-Position Substituted cGMP Analogs on Phosphodiesterase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic guanosine monophosphate (cGMP) is a ubiquitous second messenger pivotal to a multitude of physiological processes, including cardiovascular homeostasis, smooth muscle relaxation, and neuronal signaling. The intracellular concentration of cGMP is meticulously regulated by the balance between its synthesis by guanylyl cyclases and its degradation by phosphodiesterases (PDEs). PDEs, a diverse superfamily of enzymes, hydrolyze cyclic nucleotides, and various PDE families exhibit distinct specificities for cGMP and cAMP.

The strategic modification of the cGMP molecule, particularly at the 8-position of the purine ring, has been a key area of research for developing selective modulators of cGMP-dependent signaling pathways. These analogs serve as powerful tools to probe the structure and function of PDE catalytic sites and as potential therapeutic agents. This technical guide focuses on the effects of 8-substituted cGMP analogs on PDE activity. Due to the limited availability of specific data for 8-APT-cGMP (8-amino-pteridinone-cGMP), this paper will discuss the broader class of 8-amino-substituted cGMP analogs, using publicly available data for structurally related compounds to illustrate their interaction with various PDE isoforms. The guide will provide an overview of their inhibitory profiles, detailed experimental methodologies for assessing their activity, and visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Data on the Inhibition of PDEs by an 8-Amino-Substituted Analog

| Compound | PDE Isoform/Activity | Ki (μM) |

| 1-methyl-3-isobutyl-8-(methylamino)xanthine (MIMAX) | cGMP PDE | 0.43 |

| Ca2+ PDE | 0.55 | |

| cAMP PDE | 42 |

Table 1: Inhibitory constants (Ki) of MIMAX against different phosphodiesterase activities. Data sourced from a study on the soluble fraction of rat aorta.[1]

This data indicates that MIMAX is a potent inhibitor of cGMP PDE and Ca2+-calmodulin-stimulated PDE (Ca2+ PDE), while exhibiting significantly weaker activity against cAMP-hydrolyzing PDEs.[1] This selectivity for cGMP-hydrolyzing enzymes is a characteristic feature of many cGMP analogs and highlights their potential for targeted therapeutic interventions.

Qualitative studies on other 8-substituted cGMP analogs, such as 8-bromo and 8-p-chlorophenylthio-cGMP, have shown that bulky substitutions at this position are well-tolerated by the catalytic sites of PDE1, PDE2, and PDE6, leading to high-affinity inhibition.[2] Conversely, PDE3 and PDE5 exhibit a reduced affinity for these analogs, suggesting that the active sites of these isoforms may be sterically hindered.[2]

Signaling Pathways and Experimental Workflows

To understand the context of this compound's action, it is crucial to visualize the cGMP signaling pathway and the experimental procedures used to study its effects.

cGMP Signaling Pathway

The following diagram illustrates the central role of phosphodiesterases in regulating cGMP signaling.

References

- 1. Role of selective cyclic GMP phosphodiesterase inhibition in the myorelaxant actions of M&B 22,948, MY-5445, vinpocetine and 1-methyl-3-isobutyl-8-(methylamino)xanthine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of cyclic nucleotide phosphodiesterases with cyclic GMP analogs: topology of the catalytic domains - PubMed [pubmed.ncbi.nlm.nih.gov]

The Theoretical Basis for Utilizing 8-pCPT-cGMP in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-(4-Chlorophenylthio)-cGMP (8-pCPT-cGMP) is a potent and membrane-permeable analog of cyclic guanosine monophosphate (cGMP) that serves as a valuable tool in pharmacological research. Its high lipophilicity and resistance to hydrolysis by phosphodiesterases (PDEs) make it a superior alternative to other cGMP analogs for studies in intact cells. 8-pCPT-cGMP acts as a selective activator of cGMP-dependent protein kinase (PKG), with a notable preference for the PKG II isotype. This selectivity, coupled with its ability to modulate cyclic nucleotide-gated (CNG) channels, makes it an indispensable compound for dissecting the intricate roles of the cGMP signaling pathway in a multitude of physiological processes. This guide provides a comprehensive overview of the theoretical underpinnings for the use of 8-pCPT-cGMP, detailed experimental protocols, and a summary of its quantitative effects on various cellular targets.

Core Principles of 8-pCPT-cGMP Action

8-pCPT-cGMP's utility in research stems from its specific interactions with key components of the cGMP signaling cascade. Unlike the endogenous second messenger cGMP, which has a short half-life due to rapid degradation by PDEs, 8-pCPT-cGMP offers a more stable and sustained activation of its targets.

Mechanism of Action: Selective PKG Activation

The primary mechanism of action for 8-pCPT-cGMP is the activation of cGMP-dependent protein kinase (PKG).[1][2] PKG is a serine/threonine kinase that, upon activation by cGMP or its analogs, phosphorylates a wide array of substrate proteins, leading to downstream cellular effects. These effects are diverse and include the regulation of smooth muscle tone, platelet aggregation, neuronal signaling, and gene expression.[3][4][5]

8-pCPT-cGMP exhibits a degree of isotype selectivity, showing a preference for PKG II over PKG I. This allows researchers to probe the specific functions of PKG II in various cell types and tissues. The bulky 8-pCPT moiety is thought to fit more favorably into the cGMP-binding pocket of PKG II, contributing to this selectivity.

Interaction with Other Cellular Targets

Beyond its effects on PKG, 8-pCPT-cGMP is also a potent agonist of cyclic nucleotide-gated (CNG) channels. This is particularly relevant in tissues such as the retina and olfactory system, where CNG channels play a crucial role in signal transduction. Furthermore, its resistance to hydrolysis by most PDEs ensures a sustained elevation of cGMP-mediated signaling, a desirable characteristic for in vitro and in vivo experimental setups.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of 8-pCPT-cGMP's interactions with its primary targets.

| Target | Parameter | Value | Species/System | Reference |

| PKG II | EC50 | 1.8 µM | Not specified | |

| PKG II | Ka | 22 nM | Not specified | |

| CNG Channel | EC50 | 0.5 µM | Not specified | |

| Human αβγ-ENaC | EC50 | 101 µM | Xenopus oocytes |

| Assay | Parameter | Value | Agonist | System | Reference |

| Inhibition of Cytosolic Ionized Ca2+ Increase | IC50 | ~100 µM | ADP, Thrombin, Collagen | Human Platelets | |

| Inhibition of Platelet Aggregation | IC50 | ~100 µM | ADP, Thrombin, Collagen | Human Platelets |

Signaling Pathways Involving 8-pCPT-cGMP

The diagrams below, generated using the DOT language, illustrate the central role of 8-pCPT-cGMP in the cGMP signaling pathway and its downstream effects.

Caption: General signaling pathway of 8-pCPT-cGMP.

Caption: 8-pCPT-cGMP-induced smooth muscle relaxation pathway.

Detailed Experimental Protocols

The following are synthesized protocols for key experiments utilizing 8-pCPT-cGMP, based on methodologies described in the cited literature.

Platelet Aggregation Assay

Objective: To measure the inhibitory effect of 8-pCPT-cGMP on agonist-induced platelet aggregation.

Materials:

-

Freshly drawn human blood anticoagulated with 3.2% sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

8-pCPT-cGMP stock solution (e.g., 10 mM in saline).

-

Platelet agonists: Adenosine diphosphate (ADP), Thrombin, Collagen.

-

Platelet aggregometer.

-

Aggregometer cuvettes and stir bars.

Procedure:

-

PRP and PPP Preparation:

-

Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP.

-

-

Aggregometer Setup:

-

Calibrate the aggregometer using PRP (0% aggregation) and PPP (100% aggregation).

-

-

Aggregation Measurement:

-

Pipette a defined volume of PRP (e.g., 450 µL) into an aggregometer cuvette with a stir bar.

-

Pre-incubate the PRP with various concentrations of 8-pCPT-cGMP (e.g., 10-200 µM) or vehicle control for a specified time (e.g., 5-10 minutes) at 37°C.

-

Initiate aggregation by adding a specific concentration of a platelet agonist (e.g., 8 µM ADP, 0.025 IU/ml thrombin, or 1-3 µg/ml collagen).

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Determine the maximum aggregation percentage for each condition.

-

Plot the concentration of 8-pCPT-cGMP against the percentage inhibition of aggregation to calculate the IC50 value.

-

Vascular Smooth Muscle Relaxation (Vasodilation) Assay

Objective: To assess the vasodilatory effects of 8-pCPT-cGMP on pre-contracted arterial rings.

Materials:

-

Isolated arterial rings (e.g., rat aorta).

-

Organ bath system with physiological salt solution (PSS), aerated with 95% O2 / 5% CO2 and maintained at 37°C.

-

Isometric force transducer.

-

Vasoconstrictor agent (e.g., phenylephrine, norepinephrine).

-

8-pCPT-cGMP stock solution.

Procedure:

-

Tissue Preparation:

-

Isolate arteries and cut into rings of 2-3 mm in length.

-

Mount the arterial rings in the organ baths under a resting tension (e.g., 1-2 g).

-

Allow the rings to equilibrate for at least 60 minutes, with periodic washing with fresh PSS.

-

-

Pre-contraction:

-

Induce a stable contraction with a vasoconstrictor agent (e.g., 1 µM phenylephrine).

-

-

Relaxation Measurement:

-

Once a stable contraction plateau is reached, add cumulative concentrations of 8-pCPT-cGMP to the organ bath.

-

Record the changes in isometric tension until a maximal relaxation response is observed.

-

-

Data Analysis:

-

Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Plot the concentration of 8-pCPT-cGMP against the percentage of relaxation to determine the EC50 value.

-

Neuronal Activity Recording

Objective: To investigate the effect of 8-pCPT-cGMP on neuronal activity.

Materials:

-

Cultured neurons or brain slices.

-

Patch-clamp electrophysiology setup or microelectrode array (MEA) system.

-

Artificial cerebrospinal fluid (aCSF) or appropriate recording solution.

-

8-pCPT-cGMP stock solution.

Procedure (Patch-Clamp):

-

Cell Preparation:

-

Prepare cultured neurons or brain slices for recording.

-

-

Electrophysiological Recording:

-

Obtain a whole-cell patch-clamp recording from a neuron.

-

Record baseline neuronal activity (e.g., membrane potential, firing frequency, synaptic currents).

-

Perfuse the recording chamber with aCSF containing a specific concentration of 8-pCPT-cGMP.

-

Record the changes in neuronal activity during and after the application of 8-pCPT-cGMP.

-

-

Data Analysis:

-

Analyze the recorded electrophysiological parameters (e.g., changes in resting membrane potential, action potential frequency, amplitude and frequency of synaptic events).

-

Compare the activity before, during, and after 8-pCPT-cGMP application to determine its effects.

-

Conclusion

8-pCPT-cGMP is a powerful and versatile pharmacological tool for investigating the cGMP signaling pathway. Its favorable properties, including cell permeability, resistance to degradation, and selectivity for PKG, make it an invaluable reagent for a wide range of in vitro and in vivo studies. By understanding its theoretical basis and employing rigorous experimental protocols, researchers can effectively utilize 8-pCPT-cGMP to elucidate the complex roles of cGMP in health and disease, paving the way for the development of novel therapeutic strategies.

References

- 1. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Pleiotropic regulation of vascular smooth muscle tone by cyclic GMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cGMP Signaling and Vascular Smooth Muscle Cell Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Invited review: cGMP-dependent protein kinase signaling mechanisms in smooth muscle: from the regulation of tone to gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ripple Effect: A Technical Guide to the Downstream Consequences of 8-APT-cGMP Activation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted downstream effects initiated by the activation of cyclic guanosine monophosphate (cGMP) signaling, with a specific focus on the experimental use of 8-aminophenylthio-cGMP (8-APT-cGMP) and its analogs. As potent, membrane-permeable activators of cGMP-dependent protein kinase (PKG), these molecules serve as invaluable tools to dissect the intricate signaling cascades that govern a wide array of physiological processes. This document provides a comprehensive overview of the core signaling pathways, quantitative data from key experimental findings, detailed methodologies for reproducing these experiments, and visual representations of the underlying molecular interactions.

Core Signaling Pathway: The cGMP/PKG Axis

Cyclic GMP is a ubiquitous second messenger that plays a pivotal role in cellular signaling.[1] Its effects are primarily mediated through the activation of cGMP-dependent protein kinase (PKG), a serine/threonine kinase.[2] The canonical pathway begins with the synthesis of cGMP from guanosine triphosphate (GTP) by guanylyl cyclases (GCs). Soluble GC (sGC) is activated by nitric oxide (NO), while particulate GC (pGC) is activated by natriuretic peptides.[3]

Upon binding of cGMP, PKG undergoes a conformational change that unleashes its catalytic activity, leading to the phosphorylation of a multitude of downstream target proteins. These phosphorylation events alter the function of target proteins, thereby modulating complex cellular responses such as smooth muscle relaxation, inhibition of platelet aggregation, and regulation of cell growth and differentiation.[2]

This compound and its structural relatives, like 8-bromo-cGMP (8-Br-cGMP) and 8-(4-chlorophenylthio)-cGMP (8-pCPT-cGMP), are synthetic analogs of cGMP. Their modifications at the 8-position render them resistant to hydrolysis by phosphodiesterases (PDEs), the enzymes responsible for cGMP degradation. This resistance ensures a sustained activation of PKG, making them powerful probes for studying cGMP-mediated signaling events.

Quantitative Data on Downstream Effects

The activation of PKG by cGMP analogs triggers a cascade of events that can be quantified to understand the potency and efficacy of these compounds. The following tables summarize key quantitative data from studies using cGMP analogs to probe downstream effects.

| Compound | Target/Effect | Metric | Value | Cell/Tissue Type | Reference |

| 8-Br-cGMP | PKG1α Activation | Ka | 0.26 µM | Recombinant Human | [4] |

| 8-pCPT-cGMP | PKG II Activation | Ka | 22 nM | Recombinant Human | |

| 8-Br-cGMP | p38 MAPK Inhibition | - | Significant inhibition at 1 mM | Mesangial Cells | |

| 8-Br-cGMP | EGFR Phosphorylation (Y992) | - | Dose-dependent decrease | Epithelial Ovarian Cancer Cells | |

| 8-Br-cGMP | PLCγ1 Phosphorylation (Y783) | - | Dose-dependent decrease | Epithelial Ovarian Cancer Cells |

Table 1: Activation Constants and Signaling Effects of cGMP Analogs.

| Compound | Agonist | Effect | IC50 | Cell/Tissue Type | Reference |

| 8-pCPT-cGMP | Thrombin | Inhibition of Platelet Aggregation | More effective than 8-Br-cGMP | Human Platelets |

Table 2: Effects of cGMP Analogs on Platelet Aggregation.

| Compound | Effect | Target Protein | Phosphorylation Site | Cell/Tissue Type | Reference |

| 8-pCPT-cGMP | Increased Phosphorylation | VASP | Ser239 | Human Platelets | |

| 8-Br-cGMP | Increased Phosphorylation | VASP | Ser239 | Cardiac Myocytes |

Table 3: Effects of cGMP Analogs on VASP Phosphorylation.

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for key experiments used to investigate the downstream effects of this compound and its analogs.

Protocol 1: Platelet Aggregation Assay

This protocol details the measurement of platelet aggregation in response to agonists and the inhibitory effects of cGMP analogs using light transmission aggregometry.

Materials:

-

Freshly drawn human whole blood anticoagulated with 3.8% tri-sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Platelet agonist (e.g., thrombin, ADP, collagen).

-

This compound or other cGMP analogs.

-

Platelet aggregometer.

-

Stir bars.

Procedure:

-

PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 240 x g) for 10 minutes at room temperature to obtain PRP. Centrifuge the remaining blood at a high speed to obtain PPP, which serves as a blank.

-

Baseline and Calibration: Adjust the aggregometer to 0% aggregation with PRP and 100% aggregation with PPP.

-

Incubation: Pre-incubate PRP with the desired concentration of this compound or vehicle control in the aggregometer cuvette with a stir bar for a specified time (e.g., 2 minutes).

-

Agonist Addition: Add the platelet agonist to the cuvette to induce aggregation.

-

Data Acquisition: Record the change in light transmission over time. The percentage of aggregation is calculated relative to the PPP control.

-

Data Analysis: Determine the inhibitory effect of this compound by comparing the aggregation curves of treated samples to the vehicle control.

Protocol 2: Western Blot Analysis of VASP Phosphorylation

This protocol describes the detection of Vasodilator-Stimulated Phosphoprotein (VASP) phosphorylation at serine 239, a key downstream target of PKG, using Western blotting.

Materials:

-

Cell or tissue lysates.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Sample Preparation: Lyse cells or tissues treated with this compound or control in a buffer containing protease and phosphatase inhibitors. Determine protein concentration using a standard assay (e.g., BCA).

-

SDS-PAGE: Separate proteins by size by running the lysates on an SDS-polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-phospho-VASP or anti-total VASP) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phospho-VASP signal to the total VASP signal.

Protocol 3: Isometric Tension Measurement in Vascular Smooth Muscle

This protocol outlines the measurement of vascular smooth muscle relaxation in response to cGMP analogs using a wire myograph system.

Materials:

-

Isolated blood vessel segments (e.g., mesenteric artery).

-

Wire myograph system.

-

Physiological salt solution (PSS).

-

High potassium solution (for inducing contraction).

-

This compound or other cGMP analogs.

-

Data acquisition system.

Procedure:

-

Vessel Preparation: Dissect and clean a segment of the blood vessel and mount it on the wires of the myograph chamber filled with PSS.

-

Equilibration and Normalization: Allow the vessel to equilibrate and then normalize it to its optimal resting tension.

-

Contraction: Induce a stable contraction by replacing the PSS with a high potassium solution.

-

Relaxation Response: Once a stable contraction is achieved, add cumulative concentrations of this compound to the chamber.

-

Data Recording: Record the changes in isometric tension throughout the experiment.

-

Data Analysis: Express the relaxation responses as a percentage of the pre-contracted tension and construct a dose-response curve to determine the potency of the cGMP analog.

Downstream Signaling Networks

The activation of PKG by this compound initiates a complex network of downstream signaling events that vary depending on the cell type. Below are diagrams illustrating the key downstream effectors in platelets and smooth muscle cells.

Platelet Signaling

In platelets, PKG activation leads to the phosphorylation of several proteins that ultimately inhibit platelet aggregation. Key targets include the IP3 receptor-associated PKG substrate (IRAG), which reduces calcium release from intracellular stores, and VASP, which is involved in regulating actin dynamics and integrin activation.

Smooth Muscle Signaling

In smooth muscle cells, PKG-mediated phosphorylation leads to a decrease in intracellular calcium concentration and a desensitization of the contractile machinery to calcium, resulting in relaxation. Key targets include phospholamban (PLB), which enhances calcium reuptake into the sarcoplasmic reticulum, and the large-conductance calcium-activated potassium (BK) channels, which leads to hyperpolarization and reduced calcium influx.

References

- 1. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cGMP Signaling in the Cardiovascular System—The Role of Compartmentation and Its Live Cell Imaging [mdpi.com]

- 4. Identification of Novel Substrates for cGMP Dependent Protein Kinase (PKG) through Kinase Activity Profiling to Understand Its Putative Role in Inherited Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of 8-Substituted cGMP Analogs

A Note on the Target Compound: Initial literature searches for "8-APT-cGMP" did not yield sufficient data for its in vivo application, including its specific mechanism of action, effective dosages, or detailed experimental protocols. Due to this lack of available information, these application notes and protocols have been developed using a well-characterized and structurally related 8-substituted cGMP analog, 8-Bromoguanosine 3',5'-cyclic monophosphate (8-Br-cGMP) , as a representative compound. 8-Br-cGMP is a membrane-permeable cGMP analog known to activate cGMP-dependent protein kinase (PKG) and has been utilized in numerous in vivo animal studies.[1][2] Researchers should consider the information presented here as a foundational guide and adapt it based on the specific properties of this compound once they become available.

Introduction

Cyclic guanosine monophosphate (cGMP) is a critical second messenger involved in a multitude of physiological processes, including cardiovascular homeostasis, neuronal signaling, and smooth muscle relaxation.[3][4] The intracellular levels of cGMP are tightly regulated by its synthesis via guanylate cyclases and its degradation by phosphodiesterases (PDEs). 8-substituted cGMP analogs, such as 8-Br-cGMP, are valuable research tools for investigating the cGMP signaling pathway. These analogs are generally more resistant to hydrolysis by PDEs, leading to a more sustained activation of downstream effectors like Protein Kinase G (PKG). These notes provide an overview of the in vivo applications of 8-Br-cGMP and detailed protocols for its administration in animal models.

Mechanism of Action

8-Br-cGMP acts as a cell-permeable analog of cGMP. Its primary mechanism of action is the activation of cGMP-dependent protein kinase (PKG). PKG is a serine/threonine kinase that phosphorylates a variety of downstream targets, leading to diverse cellular responses. By directly activating PKG, 8-Br-cGMP bypasses the need for upstream signaling events that would typically lead to cGMP production, allowing for a focused investigation of the consequences of PKG activation.

Signaling Pathway

The canonical nitric oxide (NO)/cGMP/PKG signaling pathway is a central focus of many studies utilizing cGMP analogs. In this pathway, NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of GTP to cGMP. Elevated cGMP levels then lead to the activation of PKG and subsequent downstream signaling events.

Quantitative Data Summary

The following table summarizes quantitative data for 8-Br-cGMP from various in vivo and in vitro studies. Doses and concentrations should be optimized for specific animal models and experimental conditions.

| Application Area | Animal Model | Administration Route | Dose/Concentration | Observed Effect | Reference |

| Neuroscience | Rat | Intra-LA Infusion | Dose-dependent | Enhanced fear memory consolidation. | |

| Rat | Intrathecal | 0.1-0.25 µmol | Reduced nociceptive behavior in the formalin test. | ||

| Rat (cortical slices) | Bath application | 1 µM | Rescued oTau-induced LTP impairment. | ||

| Rat Embryonic Motor Neurons (in vitro) | Culture medium | EC₅₀ of 30 µM | Abolished toxic effects of L-NAME on BDNF-treated motor neurons. | ||

| Cardiovascular | Rabbit (isolated heart) | Perfusion | Not specified | Inhibited vasopressin-induced coronary artery constriction. | |

| Rat (aortic smooth muscle cells in vitro) | Culture medium | 100 µM | Inhibited angiotensin II- or K+-induced peak Ca2+ accumulation. | ||

| Mouse | Intravenous | 10 mg/kg | Resulted in vasodilator responses. | ||

| Oncology | Mouse (xenograft) | Not specified | Not specified | Hampered the growth of epithelial ovarian cancer xenograft tumors. |

Experimental Protocols

Preparation of 8-Br-cGMP for In Vivo Administration

Materials:

-

8-Br-cGMP, sodium salt (CAS Number: 51116-01-9)

-

Sterile Phosphate-Buffered Saline (PBS), pH 7.2-7.4 or sterile 0.9% saline.

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile syringe filters (0.22 µm)

Procedure:

-

Storage and Handling: 8-Br-cGMP powder should be stored at -20°C. Solutions are generally unstable and should be prepared fresh before each experiment.

-

Reconstitution:

-

On the day of the experiment, allow the 8-Br-cGMP powder to equilibrate to room temperature before opening the vial to prevent condensation.

-

Aseptically weigh the required amount of 8-Br-cGMP powder.

-

Reconstitute the powder in sterile PBS (pH 7.2) or sterile 0.9% saline to the desired stock concentration. For example, to prepare a 10 mM stock solution of 8-Br-cGMP sodium salt (MW: 446.09 g/mol ), dissolve 4.46 mg in 1 mL of sterile PBS.

-

Vortex gently until the powder is completely dissolved.

-

-

Sterilization:

-

Filter the reconstituted solution through a 0.22 µm sterile syringe filter into a sterile tube to ensure sterility for in vivo administration.

-

-

Final Dilution:

-

Prepare the final working concentration for injection by diluting the sterile stock solution with sterile PBS or saline immediately before administration.

-

Administration Routes

The choice of administration route depends on the target tissue and the desired systemic or localized effect. Common routes for rodents include intraperitoneal (IP) and intracerebroventricular (ICV) injections.

Purpose: Systemic administration of 8-Br-cGMP.

Materials:

-

Prepared sterile 8-Br-cGMP solution

-

Appropriately sized sterile syringes (e.g., 1 mL)

-

Appropriately sized sterile needles (e.g., 25-27G for mice, 23-25G for rats)

-

70% ethanol for disinfection

-

Animal scale

Procedure:

-

Animal Preparation:

-

Weigh the animal to accurately calculate the injection volume.

-

Properly restrain the animal. For rats, a two-person technique is often preferred.

-

-

Injection Site:

-

The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

-

-

Injection:

-

Swab the injection site with 70% ethanol.

-

Tilt the animal slightly with the head downwards.

-

Insert the needle at a 30-40° angle with the bevel up.

-

Gently aspirate to ensure the needle has not entered a blood vessel or internal organ.

-

Inject the calculated volume of 8-Br-cGMP solution smoothly. The maximum recommended injection volume for IP administration in mice and rats is typically < 10 ml/kg.

-

-

Post-injection Monitoring:

-

Return the animal to its cage and monitor for any signs of distress or adverse reactions.

-

Purpose: Direct administration of 8-Br-cGMP to the central nervous system, bypassing the blood-brain barrier. This is a surgical procedure that requires anesthesia and aseptic technique.

Materials:

-

Prepared sterile 8-Br-cGMP solution

-

Stereotaxic apparatus

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Surgical tools (scalpel, drill, etc.)

-

Guide cannula and dummy cannula

-

Injection cannula connected to a microsyringe pump

-

Suturing material

-

Antiseptic solution and sterile drapes

Procedure:

-

Surgical Preparation:

-

Anesthetize the rat and mount it in the stereotaxic frame.

-

Shave and disinfect the scalp.

-

Make a midline incision to expose the skull.

-

-

Cannula Implantation:

-

Using appropriate stereotaxic coordinates for the target ventricle (e.g., lateral ventricle), drill a small hole in the skull.

-

Implant a guide cannula to the correct depth and secure it with dental cement.

-

Insert a dummy cannula to keep the guide cannula patent.

-

Suture the scalp and allow the animal to recover for a specified period (e.g., one week).

-

-

ICV Injection:

-